molecular formula C25H34N2O4 B4998755 4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide

4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide

Cat. No. B4998755
M. Wt: 426.5 g/mol
InChI Key: BMSLEOZLRYPXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide, also known as MPDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. MPDPV has gained attention in recent years due to its potential for abuse and addiction.

Mechanism of Action

4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide acts as a dopamine reuptake inhibitor, blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in increased dopamine signaling. This increased dopamine signaling is thought to underlie the rewarding effects of this compound and its potential for abuse.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These include increased locomotor activity, hyperthermia, hypertension, tachycardia, and seizures. These effects are thought to be due to the increased dopamine signaling produced by this compound.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide has advantages and limitations for use in lab experiments. Its potent dopamine reuptake inhibition makes it a useful tool for studying the effects of dopamine signaling on behavior and physiology. However, its potential for abuse and addiction means that caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide. These include studying the long-term effects of this compound on the brain and behavior, investigating the potential for addiction and withdrawal, and developing treatments for this compound addiction and overdose. Additionally, further research is needed to understand the mechanisms underlying the rewarding effects of this compound and its potential for abuse.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide involves the reaction of 4-methoxyphenylacetic acid with 2-methoxyethylamine to form 4-methoxy-N-(2-methoxyethyl)phenylacetamide. This compound is then reacted with 1-(3-phenylpropyl)-4-piperidinol to form the final product, this compound.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been associated with the rewarding effects of this compound and its potential for abuse.

properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-2-[1-(3-phenylpropyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4/c1-29-18-14-26-25(28)23-11-10-22(30-2)19-24(23)31-21-12-16-27(17-13-21)15-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19,21H,6,9,12-18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSLEOZLRYPXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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